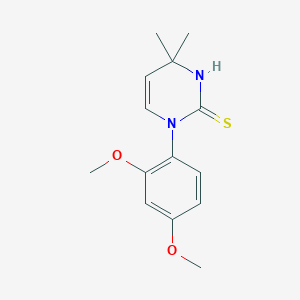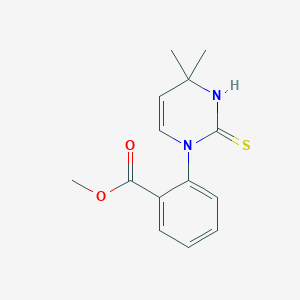
1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
The compound “1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The ethoxyphenyl group attached to the pyrimidine ring could potentially alter its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a pyrimidine ring core, with a 4-ethoxyphenyl group attached at the 1-position and a thiol (-SH) group at the 2-position . The presence of the ethoxyphenyl group could potentially influence the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ethoxyphenyl group and the thiol group. The thiol group, in particular, is known to be quite reactive and could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the ethoxyphenyl and thiol groups. For example, the ethoxyphenyl group could potentially increase the compound’s lipophilicity, while the thiol group could potentially increase its reactivity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, focusing on six unique applications:
Antimicrobial Activity
1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the cell membrane integrity and interfering with essential metabolic pathways of the microorganisms .
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in neutralizing free radicals and preventing oxidative stress. Studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for developing antioxidant therapies .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of 1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. It can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a valuable compound for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This is achieved through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .
Enzyme Inhibition
1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has been studied for its enzyme inhibition capabilities. It can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and tyrosinase. This property is particularly useful in developing treatments for diseases like Alzheimer’s and hyperpigmentation disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-17-12-7-5-11(6-8-12)16-10-9-14(2,3)15-13(16)18/h5-10H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKULQTUPPCKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















